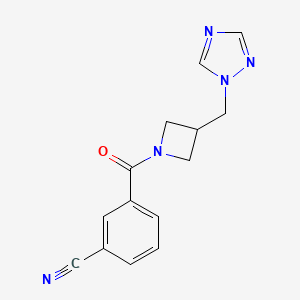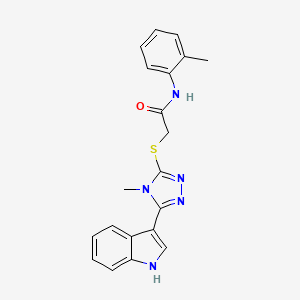
3-(3-((1H-1,2,4-triazol-1-yl)méthyl)azétidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring structure
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with various biological targets makes it valuable in drug discovery.
Medicine: In medicine, 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile has shown promise as an anticancer agent. Its triazole ring can inhibit the growth of cancer cells by interfering with their metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mécanisme D'action
Target of Action
Similar compounds with a 1h-1,2,4-triazol-1-yl group have been reported to interact with tubulin , a protein that is crucial for cell division and structure.
Mode of Action
Compounds with similar structures have been reported to bind to the colchicine binding site of tubulin , inhibiting its polymerization and thus disrupting cell division.
Biochemical Pathways
The compound’s interaction with tubulin can affect the mitotic spindle assembly, leading to cell cycle arrest and apoptosis . This can have downstream effects on various cellular processes, including cell growth and proliferation.
Result of Action
The compound’s interaction with tubulin and subsequent disruption of cell division can lead to cell death . This could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.
Analyse Biochimique
Biochemical Properties
Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit various biological activities . They can bind to a variety of enzymes and receptors in biological systems , suggesting that 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile may interact with certain enzymes, proteins, and other biomolecules.
Cellular Effects
Related 1,2,4-triazole derivatives have shown cytotoxicity against certain carcinoma cells , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile in animal models . Future studies should investigate the effects of different dosages of this compound in animal models, including any threshold effects and potential toxic or adverse effects at high doses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the triazole ring One common approach is the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent to introduce the azetidine moiety
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzonitrile derivatives: Compounds containing the benzonitrile group are known for their diverse applications in organic synthesis and pharmaceuticals.
Uniqueness: 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile stands out due to its unique combination of the triazole and benzonitrile groups, which enhances its biological activity and versatility in chemical synthesis.
Propriétés
IUPAC Name |
3-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-5-11-2-1-3-13(4-11)14(20)18-6-12(7-18)8-19-10-16-9-17-19/h1-4,9-10,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESTVRLOTNUEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2435787.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2435789.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2435803.png)

![2-(2,4-dichlorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2435807.png)
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2435808.png)


![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2435797.png)
![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)

![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2435802.png)
